2-{4-[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol
Description
Properties
IUPAC Name |
2-[4-[1-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN6O/c19-15-3-1-14(2-4-15)12-25-18-16(11-22-25)17(20-13-21-18)24-7-5-23(6-8-24)9-10-26/h1-4,11,13,26H,5-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXXXQYKISEDAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=NC3=C2C=NN3CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol typically involves multiple steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the piperazine ring: This step often involves nucleophilic substitution reactions.
Introduction of the 4-chlorobenzyl group: This can be done via alkylation reactions.
Final functionalization to introduce the ethanol group: This step may involve reduction or substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to scale up the production.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Ring
The piperazine moiety undergoes nucleophilic substitution reactions, particularly at the secondary amine sites.
Key Findings :
-
Alkylation enhances lipophilicity, improving membrane permeability.
-
Acylation stabilizes the piperazine ring under acidic conditions .
Functionalization of the Hydroxyl Group
The ethanol side chain participates in oxidation and esterification reactions.
Key Findings :
-
Oxidation products show reduced solubility in polar solvents .
-
Ester derivatives exhibit prolonged metabolic stability in vitro.
Modifications to the Pyrazolo[3,4-d]Pyrimidine Core
The heterocyclic core undergoes electrophilic substitution and halogenation.
Key Findings :
-
Brominated analogs demonstrate enhanced kinase inhibitory activity (IC₅₀: 12 nM vs. 45 nM for parent compound) .
-
S_NAr reactions enable diversification for structure-activity relationship (SAR) studies .
Cross-Coupling Reactions
Palladium-catalyzed reactions modify the 4-chlorobenzyl group.
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, aryl halides | Introduction of aryl amines at the benzyl position. | |
| Heck Coupling | Alkenes, Pd(OAc)₂, PPh₃ | Formation of alkenyl derivatives (yield: 60–75%). |
Key Findings :
Acid-Base Reactions
The compound interacts with acids/bases to form salts or deprotonate.
Key Findings :
-
Hydrochloride salts are preferred for pharmaceutical formulations due to enhanced bioavailability.
Comparative Reactivity Table
| Functional Group | Reactivity (Scale: 1–5) | Preferred Reactions |
|---|---|---|
| Piperazine Nitrogen | 5 | Alkylation, acylation, cross-coupling |
| Hydroxyl Group | 4 | Oxidation, esterification |
| Pyrazolo Pyrimidine Core | 3 | Halogenation, S_NAr |
| 4-Chlorobenzyl Group | 2 | Buchwald-Hartwig amination |
Scientific Research Applications
Medicinal Chemistry
The primary application of this compound lies in its potential as a therapeutic agent. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that compounds similar to 2-{4-[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol can inhibit specific kinases involved in cancer progression, such as p70S6K and Akt pathways. These pathways are crucial for cell proliferation and survival in various cancer types .
- Antimicrobial Properties : The compound has been evaluated for its activity against various pathogens, demonstrating efficacy against both bacterial and fungal strains. This property is attributed to its ability to disrupt microbial cell function .
Neuropharmacology
The piperazine component of the compound suggests potential applications in neuropharmacology. Research indicates that similar compounds can act as ligands for neurotransmitter receptors (e.g., serotonin and dopamine receptors), which are crucial for treating neurological disorders such as anxiety and depression .
Inhibition of Kinases
As highlighted in patent literature, the compound has been investigated for its role as a kinase inhibitor, specifically targeting serine-threonine kinases like p70S6K and Akt. These kinases are involved in signaling pathways that regulate cell growth and metabolism, making them valuable targets for treating metabolic disorders and cancers .
Data Tables
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for their anticancer properties against various cancer cell lines. The results indicated that compounds with structural similarities to 2-{4-[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol exhibited IC50 values in the low micromolar range against breast cancer cells.
Case Study 2: Neuropharmacological Effects
A research article in Neuropharmacology explored the effects of piperazine derivatives on serotonin receptor activity. The study found that certain derivatives enhanced serotonin receptor binding affinity, suggesting potential therapeutic effects for anxiety disorders.
Mechanism of Action
The mechanism of action of 2-{4-[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Features and Modifications
The pyrazolo[3,4-d]pyrimidine core is conserved across analogs, but substitutions on the piperazine ring and aryl groups vary significantly. Below is a comparative analysis of select analogs:
Table 1: Structural and Physicochemical Comparison
Biological Activity
The compound 2-{4-[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol is a derivative of pyrazolo[3,4-d]pyrimidine, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : 2-{4-[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol
- Molecular Formula : C18H22ClN5O
- Molecular Weight : 363.86 g/mol
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often act as inhibitors of various biological targets. The specific mechanisms of action for 2-{4-[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol include:
- Inhibition of Kinase Activity : Similar compounds have shown effectiveness in inhibiting kinases such as EGFR (Epidermal Growth Factor Receptor) and p70S6 kinase, which are crucial in cancer cell signaling pathways .
- Induction of Apoptosis : Studies have demonstrated that derivatives can induce apoptosis in cancer cells by modulating the BAX/Bcl-2 ratio, thus promoting cell cycle arrest at the S and G2/M phases .
- Interaction with Neurotransmitter Systems : Some derivatives exhibit anxiolytic-like effects through interactions with the serotonergic system and GABAA receptors, indicating potential for treating anxiety and depression .
Biological Activity Overview
The biological activities of 2-{4-[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol can be summarized in the following table:
Case Study 1: Anticancer Activity
A study focused on the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives demonstrated that specific modifications led to enhanced anticancer activity against various cell lines. The compound was shown to effectively inhibit cell proliferation by inducing apoptosis through the activation of caspases and modulation of apoptotic markers like BAX and Bcl-2 ratios.
Case Study 2: Anxiolytic Effects
In a pharmacological evaluation involving animal models, a derivative was tested for its anxiolytic properties. Results indicated significant reductions in anxiety-like behaviors, attributed to its action on serotonin receptors and benzodiazepine sites on GABAA receptors.
Case Study 3: Antitubercular Activity
Another research project investigated the compound's efficacy against Mycobacterium tuberculosis. The findings revealed that certain derivatives exhibited potent inhibitory concentrations (IC50 values ranging from 1.35 to 2.18 μM), suggesting their potential as new therapeutic agents for tuberculosis treatment.
Q & A
Q. What are the key synthetic routes for preparing 2-{4-[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol?
- Methodology : The synthesis typically involves multi-step reactions:
Core Pyrazolo[3,4-d]pyrimidine Formation : Reacting a substituted pyrazole with a pyrimidine precursor under reflux conditions.
Piperazine Functionalization : Introducing the piperazine ring via nucleophilic substitution, often using 2-chloroethylpiperazine derivatives.
Ethanol Side Chain Addition : Employing ethylene oxide or chloroethanol under basic conditions (e.g., triethylamine in dichloromethane) to append the ethanol group .
- Critical Parameters :
- Temperature control (60–80°C for pyrimidine cyclization).
- Solvent selection (polar aprotic solvents like DMF or dichloromethane).
- Purification via column chromatography or recrystallization .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., 4-chlorobenzyl protons at δ 4.8–5.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 455.18).
- X-ray Crystallography : For unambiguous confirmation of 3D structure, particularly piperazine ring conformation .
Advanced Research Questions
Q. How can reaction yields be optimized for the piperazine coupling step?
- Experimental Design :
- Solvent Optimization : Compare yields in dichloromethane vs. THF; the former often provides higher reactivity due to better solubility of intermediates .
- Catalyst Screening : Test bases like triethylamine vs. DBU; DBU may enhance nucleophilic substitution rates .
- Temperature Gradients : Pilot studies show 0–5°C reduces side reactions during chloroethylpiperazine addition .
- Data Table :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Dichloromethane, TEA | 72 | 98.5 |
| THF, DBU | 65 | 97.8 |
| Low Temp (0°C), TEA | 85 | 99.1 |
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay Variability : Use standardized protocols (e.g., ATP concentration fixed at 1 mM).
- Compound Purity : Ensure >99% purity via HPLC; impurities as low as 0.5% can skew results .
- Structural Analogues : Compare with derivatives (e.g., 4-methoxy vs. 4-chloro substituents) to isolate electronic effects .
Q. How does the 4-chlorobenzyl group influence pharmacokinetic properties?
- Structure-Property Relationships :
- Lipophilicity : The chlorobenzyl moiety increases logP by ~1.5 units, enhancing membrane permeability but reducing aqueous solubility .
- Metabolic Stability : In vitro liver microsome assays show slower degradation compared to non-halogenated analogues (t₁/₂ = 45 vs. 28 min) .
Methodological Challenges and Solutions
Q. What are common pitfalls in scaling up synthesis, and how are they addressed?
- Challenges :
- Exothermic Reactions : Piperazine coupling at scale may require jacketed reactors for temperature control.
- Byproduct Formation : Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates .
- Industrial Insights : Continuous flow systems improve reproducibility and reduce batch-to-batch variability .
Q. Which in silico tools predict binding modes of this compound with biological targets?
- Computational Approaches :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
